molecular formula C11H13NO3 B13473737 Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate

Cat. No.: B13473737
M. Wt: 207.23 g/mol
InChI Key: YAAHACCXGRMKHF-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the preparation of diverse biologically active molecules. Research indicates that closely related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives demonstrate potent pharmacological activities. These compounds have been identified as high-affinity 5-HT6 receptor antagonists, making them valuable chemical tools for neuroscience research and the development of potential neurotherapeutic agents . Furthermore, this structural class has shown promising cytotoxic properties in anticancer studies. Specifically, ester-linked derivatives have demonstrated sub-micromolar growth inhibition (GI50) against a panel of cancer cell lines, including ovarian carcinoma (A2780), glioblastoma (BEC-2), and pancreatic (MIA) models, suggesting their potential as lead compounds for developing targeted therapies . The benzo[1,4]oxazine core is also explored in other therapeutic areas, as evidenced by patent literature covering its use in antidepressants and anxiolytics . As a supplier, we provide this high-quality compound to support innovative research. It is supplied with comprehensive analytical data (e.g., NMR, LC-MS) to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-4-3-5-9-10(8)12-6-7-15-9/h3-5,12H,2,6-7H2,1H3

InChI Key

YAAHACCXGRMKHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OCCN2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Carboxylic Acid Esters or Acid Chlorides

One common approach involves reacting 2-aminophenol derivatives with ethyl chloroacetate or related esters under acidic or basic conditions to form the benzoxazine ring.

  • For example, 2-aminophenol reacts with ethyl chloroacetate in the presence of potassium carbonate in DMF at low temperature (0°C) to form the benzoxazine intermediate, which is then cyclized to the dihydro-oxazine structure.

Reduction of Benzoxazinones to Dihydrobenzoxazines

  • Benzoxazinone intermediates can be reduced using sodium borohydride (NaBH4) in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) in tetrahydrofuran (THF) at 0°C to room temperature. This reduction converts the oxazinone to the corresponding dihydrobenzoxazine.

Esterification and Functional Group Transformations

  • Esterification of hydroxybenzoic acids with ethanol in the presence of concentrated sulfuric acid under reflux conditions yields ethyl esters of hydroxybenzoates. Subsequent cyclization and alkylation steps lead to the benzoxazine ring formation.

  • In some protocols, the ester group is introduced first, followed by cyclization and reduction steps to obtain the target compound.

Flow Chemistry Approaches

  • Continuous flow synthesis has been employed for efficient preparation, involving the pumping of reactant streams through heated coils under controlled pressure, facilitating rapid cyclization and substitution reactions with improved yields and reproducibility.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Reference
1 2-Aminophenol + Ethyl chloroacetate, K2CO3, DMF, 0°C, 16 h Formation of benzoxazine intermediate
2 Benzoxazinone intermediate + NaBH4, BF3·OEt2, THF, 0°C to RT, 16 h Reduction to dihydrobenzoxazine
3 Hydroxybenzoic acid + Ethanol, H2SO4, reflux, 16 h Esterification to ethyl hydroxybenzoate
4 Cyclization via heating or flow synthesis Formation of ethyl 3,4-dihydro-2H-benzo[B]oxazine-5-carboxylate

Comparative Data on Yields and Conditions

Method Key Reagents Temperature Time Yield (%) Notes
Batch synthesis with NaBH4/BF3·OEt2 reduction NaBH4, BF3·OEt2, THF 0°C to RT 16 h 85-90 High purity, scalable
Esterification with H2SO4 reflux Ethanol, H2SO4 Reflux (~78°C) 16 h 60-70 Requires acid workup
Flow synthesis Reactants pumped through heated coils 100-140°C 2-19 h (recirculation) 52-63 Enhanced control, continuous

Mechanistic Insights and Optimization

  • The cyclization step involves nucleophilic attack of the amino group on the ester or acid chloride carbonyl carbon, followed by ring closure to form the oxazine ring.
  • Reduction with NaBH4/BF3·OEt2 selectively targets the oxazinone carbonyl, converting it to the dihydro form without affecting the ester group.
  • Flow chemistry allows precise control over reaction parameters, reducing side reactions and improving reproducibility.

Summary of Research Findings

  • Multiple synthetic routes exist for Ethyl 3,4-dihydro-2H-benzo[B]oxazine-5-carboxylate, with batch and flow methods both effective.
  • Reduction of benzoxazinone intermediates with sodium borohydride in the presence of boron trifluoride etherate is a reliable method to obtain the dihydrobenzoxazine core.
  • Esterification under acidic conditions remains the standard for installing the ethyl carboxylate group.
  • Flow synthesis provides an advanced approach, offering continuous production with comparable yields and enhanced safety.

Chemical Reactions Analysis

Reduction of the Ester Group

The ethyl ester moiety undergoes reduction reactions under specific conditions. For example:

  • Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 65°C reduces the ester to a primary alcohol, yielding (3,4-dihydro-2H-benzo[b] oxazin-2-yl)methanol derivatives .
    Example Reaction:
    Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate → (3,4-Dihydro-2H-benzo[b] oxazin-2-yl)methanol
    Conditions: LiBH₄, THF, 65°C, 20 hours .

Nucleophilic Substitution at the Oxazine Nitrogen

The nitrogen in the oxazine ring participates in nucleophilic substitution reactions, enabling functionalization:

  • Alkylation with epichlorohydrin in aqueous NaOH forms N-substituted derivatives .
    Example Reaction:
    Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + Epichlorohydrin → N-Alkylated product
    Conditions: NaOH, H₂O, room temperature .

Substrate (R)Product Yield (%)Reaction Time (min)
H (Unsubstituted)7020
Bn (Benzyl)7860
CH₂C₆H₄Cl-p7660

Cyclization Reactions

The compound can undergo cyclization to form fused heterocycles:

  • Intramolecular cyclization with dienophiles (e.g., 2,3-dihydrofuran) via inverse electron-demand Diels-Alder (IEDDA) reactions produces tricyclic benzoxazines .
    Example Reaction:
    Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + 2,3-Dihydrofuran → Fused benzoxazine derivative
    Conditions: Horseradish peroxidase (HRP), H₂O₂, phosphate buffer (pH 7.2), 12 hours .

DienophileProduct Yield (%)
2,3-Dihydrofuran92
Cyclopentadiene85
Ethyl vinyl ether67

Oxidative Transformations

The oxazine ring is susceptible to oxidation under enzymatic or chemical conditions:

  • Biocatalytic oxidation using HRP and H₂O₂ generates reactive intermediates (e.g., o-quinone imines), which undergo subsequent cycloadditions .
    Key Insight:
    Oxidation enhances electrophilicity, enabling IEDDA reactions with electron-rich dienophiles .

Condensation Reactions

The ester group facilitates condensation with amines or phenols:

  • Reaction with 2-aminophenol in dichloroethane forms substituted benzoxazinones .
    Example Reaction:
    Ethyl 3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate + 2-Aminophenol → Benzoxazinone derivative
    Conditions: NaHCO₃, CH₃CN, 100°C, 14-minute residence time .

Regioselective Functionalization

The compound exhibits high regioselectivity in reactions due to steric and electronic effects:

  • Substitution at C-2 is favored over C-3 in reactions with amines or alcohols, as demonstrated in the synthesis of N-alkylated derivatives .

Key Reaction Mechanisms

  • Ester Reduction Mechanism:

    • LiBH₄ coordinates with the carbonyl oxygen, followed by hydride transfer to the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the alcohol .

  • IEDDA Cyclization Mechanism:

    • Oxidation generates an o-quinone imine, which undergoes [4+2] cycloaddition with a dienophile, forming a fused benzoxazine .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Features
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (Target) Ethyl ester at C5 221.21 Base structure; potential for electrophilic substitution at C7/C8 .
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Ethyl ester at C2 221.21 Ester group position alters electronic distribution; may impact bioavailability .
Mthis compound Methyl ester at C5 207.19 Reduced steric hindrance vs. ethyl; may enhance metabolic stability .
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate Ketone at C3, ethyl ester at C5 235.20 3-Oxo group increases polarity; potential for hydrogen bonding .
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Bromine at C5, methyl ester at C7 302.15 Bromine enhances electrophilicity; useful in cross-coupling reactions .
Antioxidant Activity
  • 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids : Derivatives with methoxybenzyl groups at C2 exhibit enhanced antioxidant activity in fibroblasts, attributed to electron-donating substituents stabilizing free radicals .
Anticancer Potential
  • 4-Aryl-3,4-Dihydro-1,4-Benzoxazines : Diphenyl-substituted derivatives (e.g., 3,4-diphenyl-1,4-benzoxazine) show anti-proliferative effects via kinase inhibition .
  • Target Compound : The ethyl ester at C5 may limit aryl substitution flexibility, but its core structure remains a viable scaffold for functionalization .

Physicochemical Properties

  • Solubility : Ethyl esters generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity .
  • Stability : The 3-oxo derivative () is stored at 2–8°C, indicating sensitivity to thermal degradation .

Commercial Availability

  • Target Compound : Temporarily out of stock (), suggesting high demand in research .

Biological Activity

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate (CAS No. 214490-19-4) is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol
  • Synonyms : Ethyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate; this compound

1. Antagonistic Effects on Receptors

A study published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antagonistic activity at the 5-HT6 receptor. Compounds in this series displayed subnanomolar affinities and effective brain penetration in rat models. The structure-lipophilicity relationship was also explored to assess potential hERG inhibition, which is crucial for evaluating cardiac safety profiles of new drugs .

2. Antioxidant Properties

Research has indicated that certain oxazine derivatives possess antioxidant capabilities. A study highlighted the synthesis of C-3 tethered 2-oxo-benzo[1,4]oxazines and their evaluation as potent antioxidants compared to standard references like BHT (butylated hydroxytoluene). These compounds exhibited significant antioxidant activity in various assays, suggesting their potential utility in preventing oxidative stress-related diseases .

3. Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Notably, compounds derived from this structure were tested on non-cancerous cell lines (3T3 fibroblasts) and showed non-toxic behavior up to concentrations of 250 μg/mL in MTT assays .

Research Findings and Case Studies

Study Focus Findings
Bioorganic & Medicinal Chemistry Letters5-HT6 receptor antagonismSubnanomolar affinities observed; good brain penetration in rats .
Antioxidant Activity StudyAntioxidant propertiesCompounds showed superior antioxidant activity compared to BHT .
Cytotoxicity AssessmentSafety profileNon-toxic up to 250 μg/mL in non-cancerous cell lines .

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate and its derivatives?

The compound and its analogs are typically synthesized via one-pot nucleophilic N-alkylation or olefin cross-metathesis/intramolecular oxo-Michael reactions . For example:

  • A one-pot method involving dichloromethane extraction and purification via flash column chromatography (hexane:ethyl acetate) yielded derivatives like ethyl 3-benzyl-4-methyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylate (37%–72% yields) .
  • Enantioselective synthesis via olefin cross-metathesis and oxo-Michael reactions provides access to chiral benzoxazine scaffolds, critical for biological activity studies .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

Key analytical techniques include:

  • FT-IR spectroscopy : Characteristic carbonyl (C=O) and oxazine ring vibrations (e.g., 1757–1770 cm⁻¹ for ester groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]+ at m/z 340.1548 for C₂₀H₂₂NO₄) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 1.20 ppm for ethyl CH₃ groups) .

Q. What reaction conditions optimize yields for benzoxazine derivatives?

  • Temperature control : Reactions at 0°C–25°C minimize side products.
  • Catalyst selection : Grubbs catalysts enable efficient cross-metathesis in enantioselective syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of the benzoxazine core?

  • Electron-withdrawing groups (e.g., Cl at position 7) reduce electron density on the oxazine ring, slowing nucleophilic attacks but enhancing stability under acidic conditions .
  • Steric hindrance from bulky substituents (e.g., allyl or benzyl groups) can lower yields in cyclization steps due to reduced conformational flexibility .

Q. What strategies resolve contradictions in reported reaction yields for similar derivatives?

  • Mechanistic reevaluation : For low-yield reactions (e.g., 37% for compound 8a), competing pathways (e.g., dimerization) may require suppression via dilute conditions .
  • Catalyst optimization : Switching from homogeneous to heterogeneous catalysts (e.g., immobilized Grubbs catalysts) can improve reproducibility in cross-metathesis reactions .

Q. How can computational modeling predict the biological activity of benzoxazine derivatives?

  • Pharmacophore mapping : Density Functional Theory (DFT) identifies key interactions (e.g., hydrogen bonding at the oxazine oxygen) for targeting enzymes like cyclooxygenase-2 .
  • ADMET profiling : Predicts metabolic stability using software like Schrödinger’s QikProp, prioritizing derivatives with low hepatotoxicity .

Q. What role does the ester group play in modulating pharmacokinetic properties?

  • Hydrolysis susceptibility : The ethyl ester enhances lipophilicity for blood-brain barrier penetration but may hydrolyze in vivo to carboxylic acids, altering bioavailability .
  • Prodrug potential : Ethyl esters can mask polar groups, improving oral absorption in preclinical models .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot methods for scalability and enantioselective routes for chiral analogs .
  • Analytical workflows : Combine HRMS and 2D NMR (e.g., HSQC, HMBC) for unambiguous structural assignments .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with reaction outcomes .

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